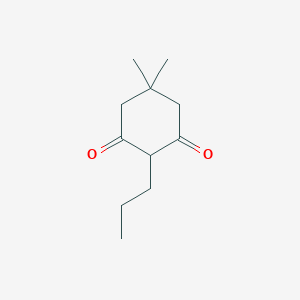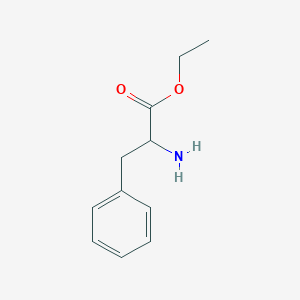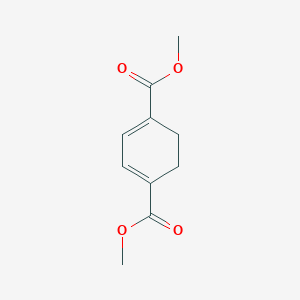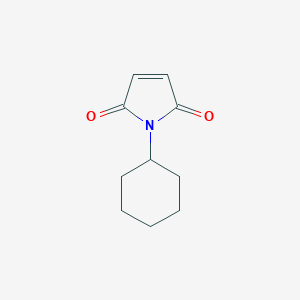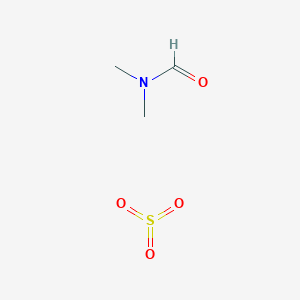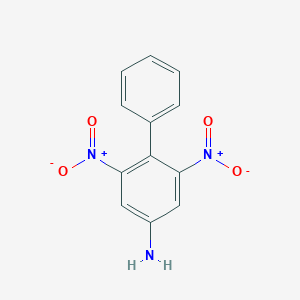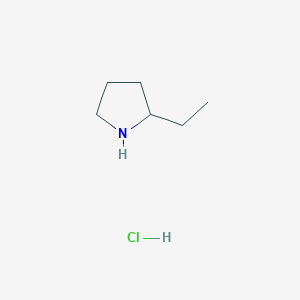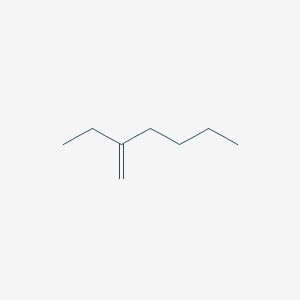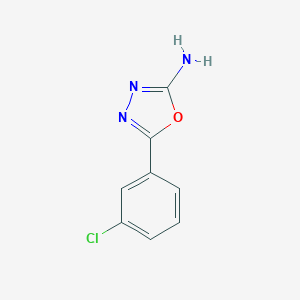
5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine
概要
説明
5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the 1,3,4-oxadiazole family, which is known for its diverse biological activities. The presence of the chlorophenyl group and the oxadiazole core suggests potential for various chemical interactions and biological properties.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including those with chlorophenyl groups, can be achieved through various methods. One such method involves the reaction of a primary amine with chloroacetone to form an imine intermediate, which is then trapped by (isocyanoimino)triphenylphosphorane in the presence of an aromatic carboxylic acid, leading to the formation of fully substituted 1,3,4-oxadiazole derivatives under neutral conditions at room temperature . Another approach for synthesizing tertiary amides from cyclic amines and 3-[3-phenyl-1,2,4-oxadiazol-5-yl]propionoyl chloride has been described, which could potentially be adapted for the synthesis of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine .
Molecular Structure Analysis
The molecular structure of related 1,3,4-oxadiazole compounds has been characterized using various spectroscopic techniques and theoretical calculations. For instance, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using FT-IR, NMR, HRMS, and single-crystal X-ray diffraction, and its electronic properties were calculated using density functional theory (DFT) . These techniques could be applied to analyze the molecular structure of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine.
Chemical Reactions Analysis
1,3,4-Oxadiazoles can undergo various chemical reactions. For example, 2-amino- and 2-hydrazino-5-(3 or 4-pyridyl)-1,3,4-oxadiazoles have been prepared by reacting 2-chloro derivatives with the corresponding amines or hydrazines . Additionally, the synthesis and reactions of new 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives have been explored, leading to the formation of acylated compounds, urea derivatives, and thiazolidinones . These reactions could be relevant for further functionalization of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. For instance, the crystal structure, bond lengths, bond angles, and torsion angles of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, were analyzed, and its electronic properties were studied using DFT calculations . The photophysical properties, such as UV absorption and hyperpolarizability, suggest potential applications in nonlinear optics (NLO) . These analyses can provide insights into the properties of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine.
科学的研究の応用
Synthesis and Characterization
- Researchers have synthesized and characterized new heterocyclic compounds, including 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine, for the development of fused heterocyclic compounds. These compounds have potential applications in various fields due to their unique chemical properties (Abbas, Hussain, & Shakir, 2017).
Antibacterial Activity
- New heterocyclic 1,3,4-oxadiazoles with antibacterial activity have been synthesized, suggesting potential application in developing antibacterial agents. This includes derivatives of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine (Ghattas, El-Sherief, Abdel Rahman, & Mahmoud, 1982).
Efficient Synthesis Methods
- A novel method for the synthesis of 1,3,4-oxadiazole derivatives has been developed, providing an alternative approach for creating compounds like 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine. This method is efficient and catalyst-free (Ramazani & Rezaei, 2010).
Enzyme Inhibition and Biological Screening
- The enzyme inhibition and biological screening of 1,3,4-oxadiazole derivatives, including 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine, have been explored. These compounds show potential in inhibiting enzymes and as antimicrobial agents (Rasool et al., 2015).
Potential Drug Candidates for Alzheimer’s Disease
- Some 1,3,4-oxadiazole derivatives have been synthesized and evaluated as drug candidates for Alzheimer’s disease, highlighting the therapeutic potential of compounds like 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine (Rehman et al., 2018).
Antimicrobial and Anti-Proliferative Activities
- Studies have shown the antimicrobial and anti-proliferative activities of N-Mannich bases of 1,3,4-oxadiazole, indicating the potential of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine in developing new antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESRETSPEZRIPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168271 | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(m-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
1673-45-6 | |
| Record name | 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1673-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(m-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001673456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(m-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




